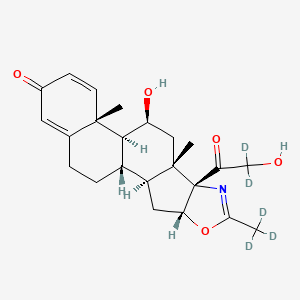
21-Desacetyldeflazacort-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Desacetyldeflazacort-D5 is a deuterium-labeled derivative of 21-Desacetyldeflazacort. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs .
Vorbereitungsmethoden
The preparation of 21-Desacetyldeflazacort-D5 involves the deuteration of 21-Desacetyldeflazacort. This process typically includes the incorporation of deuterium atoms into the molecular structure of 21-Desacetyldeflazacort. The synthetic route and reaction conditions for this process are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions . Industrial production methods for this compound are not extensively detailed in the available literature.
Analyse Chemischer Reaktionen
21-Desacetyldeflazacort-D5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
21-Desacetyldeflazacort-D5 is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 21-Desacetyldeflazacort-D5 is similar to that of its non-deuterated counterpart, 21-Desacetyldeflazacort. It acts on the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects. The deuterium atoms in this compound can influence the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to the non-deuterated form .
Vergleich Mit ähnlichen Verbindungen
21-Desacetyldeflazacort-D5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
21-Desacetyldeflazacort: The non-deuterated form of the compound, which has similar biological activity but different pharmacokinetic and metabolic profiles.
Deflazacort: A corticosteroid prodrug that is metabolized into 21-Desacetyldeflazacort in the body.
The uniqueness of this compound lies in its deuterium labeling, which can provide valuable insights into the pharmacokinetics and metabolism of the compound during scientific research .
Eigenschaften
Molekularformel |
C23H29NO5 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2 |
InChI-Schlüssel |
KENSGCYKTRNIST-WDVKEZEISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O |
Kanonische SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















